molecular formula C12H18N2O2 B1142786 3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid CAS No. 1338247-38-3

3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid

Cat. No.: B1142786
CAS No.: 1338247-38-3
M. Wt: 222.28352
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with amines, followed by reductive cyclization . Transition metal-catalyzed reactions, such as those using copper or silver, are also employed to facilitate the formation of the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid is unique due to its specific tert-butyl and carboxylic acid functional groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

1338247-38-3

Molecular Formula

C12H18N2O2

Molecular Weight

222.28352

Synonyms

3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid

Origin of Product

United States

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